Dimethylmethoxy(3,3,3-trifluoropropyl)silane

Description

Structural Characterization

Molecular Architecture and Bonding Configuration

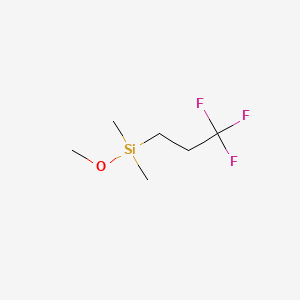

The compound’s structure consists of:

- Central silicon atom : Tetrahedrally coordinated to three organic groups and one methoxy group.

- Methoxy group (–OCH₃) : Covalently bonded to silicon via an oxygen atom.

- Two methyl groups (–CH₃) : Attached to the silicon atom, providing steric and electronic stabilization.

- 3,3,3-Trifluoropropyl chain (–CH₂CH₂CF₃) : A linear alkyl chain with three fluorine atoms bonded to the terminal carbon.

The trifluoropropyl group enhances hydrophobicity and thermal stability due to the electron-withdrawing nature of fluorine atoms. The silicon-methoxy bond (Si–O–C) is polar, enabling reactivity with inorganic substrates, while the methyl groups contribute to solubility in organic solvents.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s electronic environment and molecular structure.

| NMR Type | Key Peaks | Chemical Shift (δ) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Methyl groups (Si–CH₃) | ~0.5–0.7 ppm | Singlet |

| Methoxy protons (–OCH₃) | ~3.1–3.3 ppm | Singlet | |

| Protons on CH₂ groups (–CH₂–CH₂–CF₃) | ~1.5–2.0 ppm | Multiplet | |

| ¹³C NMR | Trifluoromethyl carbon (–CF₃) | ~120–125 ppm (q, J ~280 Hz) | Quartet |

| Silicon-bonded methyl carbons (–CH₃) | ~0–10 ppm | Singlet | |

| Methoxy carbon (–OCH₃) | ~50–55 ppm | Singlet | |

| ¹⁹F NMR | Trifluoromethyl fluorines (–CF₃) | ~–63 to –67 ppm | Singlet |

The ¹⁹F NMR singlet indicates equivalent fluorine atoms on the CF₃ group, while the ¹³C NMR quartet confirms the CF₃ carbon’s coupling with three fluorine nuclei.

Infrared (IR) and Raman Vibrational Signatures

The IR and Raman spectra highlight functional group vibrations:

| Region (cm⁻¹) | Assignment | IR Intensity | Raman Activity |

|---|---|---|---|

| 1300–1350 | C–F stretching (trifluoropropyl) | Strong | Moderate |

| 1000–1100 | Si–O–C stretching (methoxy) | Moderate | Weak |

| 900–1000 | C–O–C (methoxy) asymmetric stretching | Moderate | Weak |

| 700–850 | Si–C (methyl) stretching | Weak | Moderate |

The strong C–F absorption in IR is diagnostic for the trifluoropropyl group, while Si–C vibrations near 800 cm⁻¹ confirm the methyl groups’ presence.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals key fragmentation pathways:

| m/z | Fragment | Relative Abundance (%) |

|---|---|---|

| 186 | [M]⁺ (C₆H₁₃F₃OSi) | 100 (base peak) |

| 155 | [M – CH₃O]⁺ (C₅H₁₁F₃Si) | 45 |

| 129 | [Si(CH₃)₂CF₃]⁺ (C₃H₇F₃Si) | 30 |

| 93 | [CH₂CH₂CF₃]⁺ (C₃H₅F₃) | 15 |

The molecular ion peak at m/z 186 confirms the molecular weight (186.25 g/mol), while the loss of the methoxy group (CH₃O, 31 Da) generates the m/z 155 fragment.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound is limited, studies on analogous silanes suggest:

- Tetrahedral geometry around silicon, with bond angles close to 109.5°.

- Extended conformation of the trifluoropropyl chain due to steric repulsion between fluorine atoms.

- Hydrogen bonding potential via the methoxy oxygen, though not observed in non-polar solvents.

Conformational flexibility of the CH₂–CH₂–CF₃ chain is influenced by fluorine’s electronegativity, which restricts rotational freedom compared to hydrocarbon chains.

Properties

IUPAC Name |

methoxy-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCLBZGWYJTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626233 | |

| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4852-13-5 | |

| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.

Chemical Reactions Analysis

Hydrolysis and Silanol Formation

The methoxy group (-OCH₃) undergoes hydrolysis in the presence of water or moisture, forming reactive silanol (Si-OH) intermediates :

Key characteristics:

-

Hydrolysis is accelerated under acidic or basic conditions.

-

The trifluoropropyl group enhances hydrophobicity, slowing bulk hydrolysis compared to non-fluorinated analogs.

Applications:

-

Surface modification of glass or metals via silanol condensation (Si-OH + Si-OH → Si-O-Si) .

-

Intermediate for synthesizing fluorinated silicone polymers .

Hiyama Coupling Reactions

This silane can participate in cross-coupling reactions when activated by fluoride ions, as demonstrated in studies of analogous trialkoxysilanes :

| Reaction Component | Role |

|---|---|

| Dimethylmethoxy(trifluoropropyl)silane | Organosilane coupling agent |

| Aryl halide (e.g., Ar-X) | Electrophilic partner |

| Fluoride source (e.g., TBAF) | Activates silane via pentacoordinate Si |

Mechanism:

-

Fluoride ion coordinates to silicon, forming a hypervalent intermediate.

-

Transmetalation with a palladium catalyst.

-

Reductive elimination yields the coupled product (Ar-CF₂CH₂CH₂-Si).

Limitations:

Nucleophilic Substitution

The methoxy group is susceptible to nucleophilic displacement:

| Nucleophile | Product | Conditions |

|---|---|---|

| R-OH (Alcohol) | R-O-Si(CH₃)₂-CF₂CH₂CH₃ | Anhydrous, catalytic acid |

| R-NH₂ (Amine) | R-NH-Si(CH₃)₂-CF₂CH₂CH₃ | Room temperature, inert gas |

Electronic effects:

-

The electron-withdrawing trifluoropropyl group increases the electrophilicity of the silicon center, enhancing reactivity toward nucleophiles .

Surface Functionalization

The compound forms self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., SiO₂):

Process:

-

Hydrolysis of methoxy groups to silanols.

-

Condensation with surface -OH groups.

-

Formation of a fluorinated hydrophobic layer.

Performance metrics:

| Property | Value |

|---|---|

| Contact angle (water) | 110–120° |

| Thermal stability | Stable up to 250°C |

Scientific Research Applications

Surface Modification

One of the primary applications of dimethylmethoxy(3,3,3-trifluoropropyl)silane is in the field of surface modification . This compound is used to create hydrophobic surfaces on materials such as glass, metals, and polymers. The trifluoropropyl group enhances the water-repellent properties of treated surfaces, which is crucial in applications such as:

- Coatings : It is employed in formulating coatings that require water and oil repellency.

- Textiles : Used to treat fabrics to improve water resistance.

- Biomedical Devices : Enhances biocompatibility and reduces protein adsorption on medical implants.

In biomedical research, this compound is utilized for:

- Drug Delivery Systems : Its hydrophobic nature aids in the development of nanoparticles for targeted drug delivery.

- Tissue Engineering : The compound can be used to modify scaffolds to enhance cell adhesion and proliferation.

Case Study: Drug Delivery Systems

A study demonstrated that nanoparticles coated with this compound showed improved stability and controlled release profiles for hydrophobic drugs, enhancing therapeutic efficacy while minimizing side effects.

Chemical Synthesis

This compound serves as a reagent in various chemical syntheses:

- Silanes for Organic Synthesis : It can be used to introduce silane functionality into organic molecules.

- Precursor for Fluorinated Compounds : The trifluoropropyl group can be utilized to synthesize other fluorinated organosilicon compounds.

Analytical Chemistry

In analytical applications, this silane is employed in:

- Chromatography : Used as a derivatizing agent to enhance the separation of polar compounds.

- Surface Analysis Techniques : Helps in modifying surfaces for better interaction with analytes during spectroscopic studies.

Mechanism of Action

The mechanism by which dimethylmethoxy(3,3,3-trifluoropropyl)silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile, reacting with electrophilic centers to form new chemical bonds. In biological and medical applications, it may interact with biomolecules through covalent bonding or other interactions, leading to the desired biological effects.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's action vary depending on the application. For example, in drug delivery systems, the compound may target specific receptors or enzymes to achieve therapeutic effects.

Comparison with Similar Compounds

a) Substituent Effects on Reactivity

- Chlorine vs. Methoxy Groups : Chlorinated derivatives (e.g., dichlorobis- and trichloro-silanes) exhibit higher electrophilicity, enabling rapid reactions with nucleophiles like water or alcohols. In contrast, methoxy-substituted silanes (e.g., trimethoxy variants) hydrolyze more controllably, forming stable siloxane bonds .

- Methyl Groups : this compound’s methyl groups provide steric hindrance, slowing hydrolysis compared to trimethoxy analogs, which allows for more precise polymerization control .

b) Fluorination Impact

- All trifluoropropyl-containing silanes exhibit enhanced hydrophobicity and chemical resistance due to the low polarizability of C-F bonds. However, compounds with multiple trifluoropropyl groups (e.g., dichlorobis-silane) show superior water repellency compared to mono-substituted analogs .

c) Functional Group Diversity

- Silanone (Si=O): Methyl(3,3,3-trifluoropropyl)silanone’s silanone group confers exceptional thermal stability, making it suitable for high-performance polymers. This contrasts with methoxy-substituted silanes, which prioritize reactivity over stability .

- Silazane (Si-N) : The nitrogen in 1,3-Bis(3,3,3-trifluoropropyl)tetramethyldisilazane enables crosslinking in elastomers, a feature absent in oxygen-functionalized silanes .

Biological Activity

Dimethylmethoxy(3,3,3-trifluoropropyl)silane (DMFS) is a silane compound with unique chemical properties due to the presence of trifluoropropyl groups. This article explores its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C₆H₁₃F₃OSi

- Molecular Weight : 186.25 g/mol

- CAS Number : 4852-13-5

- Appearance : Colorless to almost colorless liquid

- Purity : ≥98% (GC) .

Synthesis and Characterization

DMFS can be synthesized through various methods involving the reaction of silanes with trifluoropropyl groups. The synthesis often utilizes dimethylsilyl derivatives and methoxy functional groups, which contribute to its reactivity and stability in biological systems.

1. Antimicrobial Properties

Research has indicated that silanes, including DMFS, exhibit antimicrobial properties. A study demonstrated that silane compounds can inhibit the growth of specific bacterial strains, making them potential candidates for use in antimicrobial coatings and materials .

2. Cell Proliferation and Cytotoxicity

In vitro studies have assessed the cytotoxic effects of DMFS on various cell lines. Results indicated that at certain concentrations, DMFS can induce apoptosis in cancer cell lines while promoting cell adhesion in normal fibroblasts. This dual effect suggests potential applications in targeted cancer therapies and regenerative medicine .

3. Silylation Reagent

DMFS has been utilized as a silylation reagent for the derivatization of natural estrogens and other compounds. Its nucleophilic properties have been compared favorably with traditional reagents, indicating its effectiveness in enhancing the stability and detectability of biomolecules during analytical procedures .

Case Study 1: Antimicrobial Coatings

In a study published in a peer-reviewed journal, DMFS was incorporated into polymeric coatings to enhance their antimicrobial properties. The treated surfaces showed a significant reduction in bacterial colonization compared to untreated controls, suggesting that DMFS can be effectively used in healthcare settings to reduce infection rates .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of DMFS on various cancer cell lines. The findings showed that DMFS induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at G1 phase. This property highlights its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethylmethoxy(3,3,3-trifluoropropyl)silane, and how is its purity assessed?

- Methodological Answer : Synthesis typically involves hydrosilylation or substitution reactions, where methoxy and methyl groups are introduced to the trifluoropropylsilane backbone. Purity is assessed via gas chromatography (GC) (≥98% purity reported in commercial batches ) and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., characteristic ¹⁹F and ²⁹Si NMR shifts ). Distillation under reduced pressure (e.g., 85°C at 150 mmHg ) is critical for isolating high-purity product.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is moisture-sensitive and requires storage under inert gas (argon) to prevent hydrolysis of the methoxy groups . Use anhydrous solvents (e.g., THF, toluene) and glovebox techniques for reactions. Storage at 2–8°C in sealed, argon-purged containers is recommended .

Q. What are the key spectral signatures (NMR, IR) used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for methoxy (-OCH₃) at ~3.5 ppm and methyl (-CH₃) groups bonded to silicon at ~0.5 ppm .

- ¹⁹F NMR : A singlet near -70 ppm for the CF₃ group .

- FTIR : Strong Si-O-C stretches at ~1080 cm⁻¹ and C-F vibrations at 1200–1150 cm⁻¹ .

Advanced Research Questions

Q. How does the presence of trifluoropropyl groups influence the compound's reactivity in surface modification applications?

- Methodological Answer : The trifluoropropyl group enhances hydrophobicity and chemical resistance in hybrid materials. The methoxy groups undergo hydrolysis to form silanol intermediates, enabling covalent bonding to inorganic substrates (e.g., glass, metals) . Fluorine’s electron-withdrawing effect stabilizes the Si-O linkage, improving thermal stability in coatings (up to 150°C) .

Q. What are the challenges in achieving high yields during synthesis, and how can reaction conditions be optimized?

- Methodological Answer : Competing side reactions (e.g., oligomerization via Si-O-Si linkages) reduce yields. Optimization strategies include:

- Catalyst selection : Use of platinum catalysts for controlled hydrosilylation .

- Temperature control : Maintaining reactions below 100°C to prevent decomposition .

- Solvent choice : Polar aprotic solvents (e.g., THF) improve reagent solubility .

Q. What analytical techniques are most effective for characterizing hydrolytic stability and degradation products?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability up to 200°C .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies hydrolysis byproducts (e.g., silanols, fluorinated alcohols) .

- ¹⁹F NMR : Tracks CF₃ group integrity under acidic/basic conditions .

Q. How does this silane compare to similar fluorinated silanes in terms of hydrolytic stability and applications in hydrophobic coatings?

- Methodological Answer : Compared to trimethoxy derivatives (e.g., (3,3,3-Trifluoropropyl)trimethoxysilane, CAS 429-60-7), the dimethylmethoxy variant offers slower hydrolysis due to reduced methoxy group reactivity, enabling better control in thin-film deposition . However, its hydrophobicity is lower than perfluorinated silanes (e.g., triethoxy(tridecafluorooctyl)silane) due to shorter fluorocarbon chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.